molecular formula C17H17N3O4 B2914613 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine CAS No. 2034583-21-4

3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine

Cat. No.: B2914613
CAS No.: 2034583-21-4
M. Wt: 327.34
InChI Key: RMBRTDSCUASHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a piperidine ring, and a pyridazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to optimize its efficacy and safety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-17(12-5-6-14-15(9-12)23-11-22-14)20-8-2-3-13(10-20)24-16-4-1-7-18-19-16/h1,4-7,9,13H,2-3,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBRTDSCUASHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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